molecular formula C9H18N2 B1431783 1-Methyl-decahydro-1,6-naphthyridine CAS No. 933733-46-1

1-Methyl-decahydro-1,6-naphthyridine

Cat. No.: B1431783
CAS No.: 933733-46-1
M. Wt: 154.25 g/mol
InChI Key: KAWCNZLKKVCXSN-UHFFFAOYSA-N
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Description

“1-Methyl-decahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 933733-46-1 . It has a molecular weight of 154.26 and its IUPAC name is 1-methyldecahydro [1,6]naphthyridine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for “1-Methyl-decahydro-1,6-naphthyridine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word is “Danger” and the GHS pictograms are GHS05, GHS07 .

Biochemical Analysis

Biochemical Properties

1-Methyl-decahydro-1,6-naphthyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase that is involved in various cellular processes, including proliferation, survival, and migration . The compound acts as an inhibitor of c-Met kinase, thereby modulating its activity and affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the c-Met signaling pathway, which plays a critical role in cell growth and survival. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity, which is achieved by binding to the active site of the enzyme and preventing its phosphorylation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the toxic effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, the compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCNZLKKVCXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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